5-(1,1-difluoroethyl)-2-methylaniline
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Overview
Description
5-(1,1-Difluoroethyl)-2-methylaniline: is an organic compound that features a difluoroethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . The reaction conditions often include the use of NiCl2(PPh3)2 as a catalyst, 2,2’-bipyridine as a ligand, and potassium carbonate (K2CO3) as a base in a solvent like dimethoxyethane (DME) at elevated temperatures .
Industrial Production Methods: Industrial production methods for 5-(1,1-difluoroethyl)-2-methylaniline may involve large-scale difluoroalkylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of these methods depends on the availability of raw materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions: 5-(1,1-Difluoroethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(1,1-difluoroethyl)-2-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique difluoroethyl group can impart desirable properties to the final products, such as increased stability and altered electronic characteristics .
Biology and Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. The difluoroethyl group can mimic the steric and electronic features of other functional groups, making it a valuable moiety in drug design .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can enhance the performance of these products in various applications.
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can influence the compound’s binding affinity and selectivity for these targets, thereby affecting its biological activity .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds with similar difluoroalkyl groups attached to aromatic rings.
Uniqueness: 5-(1,1-Difluoroethyl)-2-methylaniline is unique due to the presence of both a difluoroethyl group and a methyl group on the aniline ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1780731-46-5 |
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Molecular Formula |
C9H11F2N |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6-3-4-7(5-8(6)12)9(2,10)11/h3-5H,12H2,1-2H3 |
InChI Key |
PBZKASLVLMSUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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